molecular formula C12H10ClFN2 B1481770 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine CAS No. 2092794-40-4

4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine

Cat. No. B1481770
CAS RN: 2092794-40-4
M. Wt: 236.67 g/mol
InChI Key: NQISPGPLOVBPLU-UHFFFAOYSA-N
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Description

The compound “4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine” belongs to the class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocyclic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through methods such as catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a pyrimidine core, with a chlorine atom at the 4-position, a 2-fluorobenzyl group at the 6-position, and a methyl group at the 2-position .

Scientific Research Applications

Synthesis and Structural Studies

  • Researchers have synthesized various pyrimidine derivatives, including chloro and fluorobenzyl substituted pyrimidines, to explore their chemical properties and potential applications. For instance, the synthesis and crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine were determined by single-crystal X-ray diffraction analysis, demonstrating the compound's molecular configuration and potential as a precursor for further chemical modifications (Guo et al., 2007).

Chemical Reaction Mechanisms

  • The reactivity of fluoropyrimidines, including derivatives similar to 4-Chloro-6-(2-fluorobenzyl)-2-methylpyrimidine, has been a subject of interest. Studies have focused on understanding the kinetics and mechanisms of reactions involving these compounds. For example, the piperidinolyses of fluoropyrimidines were investigated, providing insights into their reactivity compared to other halogenopyrimidines (Des J. Brown & P. Waring, 1974).

Biological Activity Exploration

  • Some research efforts have aimed at exploring the biological activities of pyrimidine derivatives. The modification and substitution on the pyrimidine ring, such as chloro and fluorobenzyl groups, have been examined for their potential biological effects, including antifungal, antibacterial, and antitumor activities. This involves synthesizing novel compounds and evaluating their biological activities against various strains and cancer cell lines (A. G. Hammam et al., 2005).

Material Science and Chemical Engineering

  • The development of new synthetic routes and process chemistry for pyrimidine derivatives is crucial for both pharmaceutical and explosive industries. Research on compounds like this compound often targets improving synthesis efficiency and exploring their applications as precursors in various industrial processes. Studies include optimizing conditions for synthesis and characterizing the final products through advanced spectroscopic techniques (R. Patil et al., 2008).

properties

IUPAC Name

4-chloro-6-[(2-fluorophenyl)methyl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2/c1-8-15-10(7-12(13)16-8)6-9-4-2-3-5-11(9)14/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQISPGPLOVBPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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